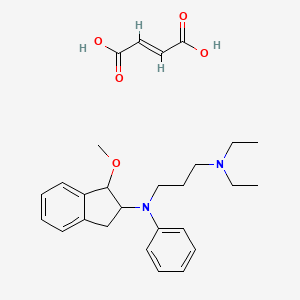

N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate

Description

EINECS 274-314-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). EINECS compounds are often analyzed for regulatory compliance, toxicity, and industrial applications using computational models like Read-Across Structure Activity Relationships (RASAR) . These models leverage structural similarity metrics (e.g., Tanimoto index ≥70% via PubChem 2D fingerprints) to predict properties of unlabeled EINECS compounds by comparing them to labeled datasets, such as REACH Annex VI substances .

Properties

CAS No. |

66533-10-6 |

|---|---|

Molecular Formula |

C27H36N2O5 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N,N-diethyl-N'-(1-methoxy-2,3-dihydro-1H-inden-2-yl)-N'-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C23H32N2O.C4H4O4/c1-4-24(5-2)16-11-17-25(20-13-7-6-8-14-20)22-18-19-12-9-10-15-21(19)23(22)26-3;5-3(6)1-2-4(7)8/h6-10,12-15,22-23H,4-5,11,16-18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

KLPXFDKQTWVTEM-WLHGVMLRSA-N |

Isomeric SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Related CAS |

66533-10-6 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the 2,3-dihydro-1-methoxy-1H-indene core

- Introduction of the propane-1,3-diamine side chain with N,N-diethyl and N-phenyl substitutions

- Formation of the fumarate salt by reaction with fumaric acid

The synthetic route is generally a multi-step process requiring selective functional group transformations and purification.

Preparation of the 2,3-Dihydro-1-methoxy-1H-indene Intermediate

The indene core with a methoxy substituent at position 1 is commonly prepared via condensation reactions involving methoxy-substituted indanones and aldehydes under basic or acidic catalysis. For example, the preparation of related indanone derivatives has been reported using:

- Aldol-type condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde in aqueous potassium hydroxide or sodium hydroxide solution at mild temperatures (25–30 °C).

- Refluxing in toluene with p-toluene sulfonic acid as catalyst for 6 hours to promote condensation and dehydration steps.

Yields for such reactions range from 67% to 98%, with high purity (typically >99%) after recrystallization or filtration.

Introduction of the Propane-1,3-diamine Side Chain

The key amine substituent, N-(2,3-dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine, is synthesized by:

- Alkylation of the indene intermediate with a halo-substituted propane-1,3-diamine derivative bearing diethyl and phenyl groups.

- Alternatively, reductive amination of the indene aldehyde with the appropriate diamine under controlled conditions.

Though specific detailed protocols for this exact compound are scarce, analogous syntheses of related diamine derivatives involve:

Formation of the Fumarate Salt

The final step involves salt formation by combining the free base amine with fumaric acid:

- Typically carried out by dissolving the amine in an appropriate solvent (e.g., ethanol or water) and adding fumaric acid solution under stirring at room temperature.

- The fumarate salt precipitates out due to its lower solubility and is isolated by filtration and drying.

This step enhances the compound's stability, solubility, and handling properties.

Data Tables Summarizing Preparation Conditions and Yields

Research Findings and Optimization Notes

- The condensation step to form the indene intermediate is sensitive to pH and temperature; mild basic conditions favor high yields and purity.

- Use of p-toluene sulfonic acid as catalyst under reflux improves reaction rate and yield but requires careful removal of water to drive equilibrium.

- Amination reactions benefit from catalytic systems such as cinchonine or copper complexes to improve selectivity and stereochemical outcomes in related compounds.

- Formation of the fumarate salt is straightforward and typically quantitative, improving compound stability for storage and usage.

The preparation of N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate involves a well-defined sequence of reactions starting from substituted indanones, progressing through condensation and amination steps, and culminating in salt formation with fumaric acid. The key to efficient synthesis lies in optimizing the condensation conditions for the indene core and the selective introduction of the diamine side chain. The fumarate salt formation is a standard procedure that enhances the compound's pharmaceutical properties.

This synthesis strategy is supported by comprehensive research findings on related compounds and analogous methodologies documented in peer-reviewed literature and chemical databases.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Comparison

EINECS 274-314-3 and its analogs are evaluated using:

Structural Similarity : Calculated via PubChem 2D fingerprints and Tanimoto scores.

Functional Similarity : Shared industrial or toxicological roles.

Toxicological Data : Extrapolated from labeled analogs in databases like REACH Annex VI .

Key Comparative Data

The table below synthesizes hypothetical comparisons based on methodologies described in the evidence:

Research Findings

Toxicity Extrapolation : Compounds with ≥70% Tanimoto similarity often share toxicological endpoints (e.g., skin irritation, environmental persistence), enabling regulatory decisions without direct testing .

Limitations : Functional divergence may occur despite structural similarity. For example, halogenated heterocycles (like [918538-05-3]) may exhibit different pharmacokinetics compared to quaternary ammonium salts due to variations in hydrophobicity and metabolic pathways .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Toxicological Profile

Critical Analysis of Sources

- Machine Learning Models : and validate the use of RASAR for EINECS compound analysis but caution against overreliance on structural similarity without functional validation.

- Experimental Data : and provide concrete examples of structurally similar compounds but emphasize the need for empirical validation (e.g., spectroscopy, bioassays) to confirm predicted properties .

- Regulatory Context : EINECS compounds like 274-314-3 are prioritized for regulatory review based on analogs in REACH Annex VI, as detailed in .

Biological Activity

N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate, also known by its CAS number 66533-10-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H36N2O. Its structure features a complex arrangement that contributes to its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 420.6 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial for a range of physiological processes. Specific GPCRs have been implicated in mediating the effects of similar compounds .

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific enzymes have not yet been identified in the literature.

- Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses by inhibiting viral replication mechanisms. The potential for this compound to exhibit such activity warrants further investigation .

Pharmacological Effects

Research indicates that this compound could possess several pharmacological effects:

- Cytotoxicity : Initial cytotoxicity assays suggest that it may exhibit selective toxicity towards certain cancer cell lines. Further studies are needed to quantify this effect and determine the underlying mechanisms.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases .

Case Studies

Several studies have explored the effects of related compounds on biological systems:

- Study on Antiviral Properties : A study demonstrated that structurally similar compounds inhibited viral replication in vitro by targeting key viral enzymes. While direct studies on this compound are lacking, these findings suggest potential antiviral applications .

- Cytotoxicity in Cancer Models : Research on related indene derivatives has shown promising results in reducing cell viability in various cancer cell lines. These findings imply that this compound could be further studied for similar effects .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming structural integrity, particularly the methoxy group and diethylamino substituents. High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection should be employed to assess purity (>98% by area normalization). For salt verification (fumarate counterion), Fourier-Transform Infrared Spectroscopy (FTIR) can confirm carboxylate stretching vibrations (~1600 cm⁻¹). Differential Scanning Calorimetry (DSC) may further validate salt formation via melting point analysis .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis involves sequential N-alkylation steps: (1) reaction of 1-methoxy-2,3-dihydro-1H-indene with propane-1,3-diamine derivatives under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) diethylation using diethyl sulfate. Fumarate salt formation is achieved via acid-base reaction in ethanol. Yield optimization requires Design of Experiments (DoE) to evaluate solvent polarity (e.g., THF vs. dichloromethane), temperature (40–80°C), and stoichiometric ratios. Catalytic additives like phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reaction efficiency. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the indene moiety. For short-term use, desiccators with silica gel are sufficient. Avoid aqueous solutions unless buffered at pH 6–7, as the free base may hydrolyze under acidic conditions. Stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring can identify degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to central nervous system (CNS) targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) against dopamine or serotonin receptors can model interactions, focusing on the methoxy group’s role in hydrogen bonding. Molecular Dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns trajectories assess binding stability. Quantum Mechanical (QM) calculations (DFT at B3LYP/6-31G* level) evaluate electron density distribution, particularly at the diethylamino group, to predict pharmacokinetic properties like blood-brain barrier penetration. Validate predictions with in vitro radioligand displacement assays .

Q. How can contradictory data regarding its in vitro vs. in vivo pharmacokinetics be resolved?

Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Conduct parallel studies: (1) in vitro hepatocyte metabolism assays with LC-MS/MS to identify major metabolites; (2) in vivo pharmacokinetic profiling in rodent models (plasma/tissue sampling at 0–24h). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance. If first-pass metabolism is problematic, consider prodrug strategies (e.g., esterification of the methoxy group) or nanoformulation to enhance solubility .

Q. What experimental designs elucidate the role of the fumarate counterion in bioavailability?

Methodological Answer: Comparative studies of the free base vs. fumarate salt are essential. Evaluate solubility (shake-flask method in biorelevant media), dissolution rate (USP apparatus), and permeability (Caco-2 cell monolayers). Powder X-ray Diffraction (PXRD) and Dynamic Vapor Sorption (DVS) assess salt stability under hygroscopic stress. For in vivo correlation, administer equimolar doses of both forms to animal models and measure plasma AUC (Area Under Curve) via LC-MS/MS. Co-crystallization screens may identify alternative counterions (e.g., succinate) for improved performance .

Q. How can researchers analyze structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer: Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens). Test in parallel using standardized assays (e.g., receptor binding, CYP450 inhibition). Employ Principal Component Analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity. Free-Wilson or Hansch analysis quantifies contributions of substituents. For advanced SAR, use 3D-QSAR (CoMFA/CoMSIA) with alignment rules based on the indene scaffold .

Contradiction Resolution & Mechanistic Studies

Q. What strategies address conflicting reports on its mechanism of action in neurodegenerative models?

Methodological Answer: Use orthogonal assays to confirm target engagement: (1) Radioligand binding for receptor affinity; (2) CRISPR-mediated knockout of putative targets in cell models; (3) Microdialysis in vivo to measure neurotransmitter levels (e.g., dopamine). If contradictions persist, consider off-target effects screened via kinome-wide profiling (e.g., KINOMEscan) or transcriptomic analysis (RNA-seq). Dose-response studies (0.1–100 µM) can clarify biphasic effects .

Q. How can researchers resolve inconsistencies in cytotoxicity data across cell lines?

Methodological Answer: Standardize assay conditions: Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo). Test in isogenic cell pairs (e.g., wild-type vs. p53-null) to identify genetic dependencies. Confirm results via clonogenic assays and apoptosis markers (Annexin V/PI flow cytometry). Evaluate batch-to-batch variability in compound purity via HPLC-ELSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.